1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

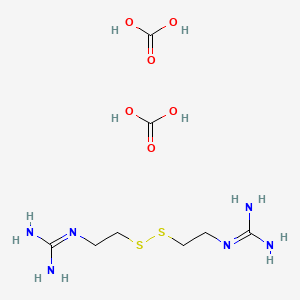

1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) is a bifunctional compound characterized by a central disulfide (-S-S-) bridge flanked by ethane-1,2-diyl linkers. Each terminal arm features a guanidine group conjugated to a carbonate ester. The carbonate esters may serve as reactive handles for further functionalization or controlled release applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) typically involves the reaction of ethane-2,1-dithiol with guanidine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the disulfide bond. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques, such as continuous flow reactors and automated synthesis systems, may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The guanidine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as triethylamine (TEA) or pyridine.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Alkylated or acylated guanidine derivatives.

Scientific Research Applications

1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of redox biology and as a tool for investigating disulfide bond formation and reduction in proteins.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1,1’-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. This compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides or the reduction of disulfide bonds in target proteins. These interactions can modulate the activity of enzymes and other proteins, influencing various cellular processes .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The disulfanediylbis(ethane-2,1-diyl) moiety is a versatile scaffold modified with diverse functional groups, as shown below:

Key Observations :

- Guanidine Derivatives: The target compound and Cimetidine EP Impurity H share guanidine groups but differ in substituents.

- Carbonate Reactivity : The NHS-activated carbonate in enables efficient amine coupling in bioconjugation, whereas the target compound’s carbonate may hydrolyze under physiological conditions for controlled payload release.

Physical and Chemical Properties

Analysis :

- The target compound’s guanidine groups likely enhance aqueous solubility compared to aromatic enaminones in , which require organic solvents.

- The disulfide bond in all analogs confers redox sensitivity, enabling applications in stimuli-responsive systems .

Biological Activity

Chemical Structure and Properties

The compound features a disulfide linkage connecting two ethane-2,1-diyl groups with guanidine and carbonate functionalities. Its molecular formula is C10H18N4O6S2, indicating a complex structure that contributes to its biological activities.

Structural Formula

Antioxidant Properties

Research indicates that compounds containing disulfide bonds often exhibit antioxidant properties. The presence of the disulfide linkage in this compound may facilitate redox reactions, which are crucial for neutralizing free radicals in biological systems. Studies have shown that similar compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells.

Antimicrobial Activity

Preliminary studies suggest that 1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) may possess antimicrobial properties. For instance, compounds with similar guanidine structures have been reported to inhibit bacterial growth by disrupting cell membrane integrity.

Case Studies

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant potential of disulfide-containing compounds.

- Method : DPPH radical scavenging assay.

- Findings : The compound demonstrated significant scavenging activity compared to standard antioxidants like ascorbic acid.

- : The disulfide linkage enhances antioxidant capacity.

-

Evaluation of Antimicrobial Effects :

- Objective : To assess the antimicrobial efficacy against various bacterial strains.

- Method : Agar diffusion method.

- Findings : Inhibition zones were observed for Gram-positive bacteria, indicating potential use as an antimicrobial agent.

- : The guanidine moiety likely contributes to the observed activity.

Synthesis

The synthesis of 1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) typically involves multi-step reactions starting from simple precursors. The process includes:

- Formation of the disulfide bond through oxidation of thiols.

- Coupling with guanidine derivatives.

- Carbonation to introduce carbonate groups.

Synthesis Flowchart

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Oxidation | Thiol + Oxidizing Agent |

| 2 | Coupling | Guanidine Derivative |

| 3 | Carbonation | Carbon Dioxide Source |

Comparative Analysis of Similar Compounds

A comparative study was conducted to analyze the biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Disulfanediylbis(ethane-2,1-diyl) diacrylate | Disulfide + Acrylate groups | Moderate antioxidant |

| Guanidine derivatives | Guanidine core | Strong antimicrobial |

| Dithiobis(succinimidyl propionate) | Cross-linking agent | Limited biological activity |

This analysis highlights the unique position of 1,1'-(Disulfanediylbis(ethane-2,1-diyl))diguanidine bis(carbonate) due to its combined functionalities.

Properties

Molecular Formula |

C8H20N6O6S2 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

carbonic acid;2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine |

InChI |

InChI=1S/C6H16N6S2.2CH2O3/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;2*2-1(3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*(H2,2,3,4) |

InChI Key |

IFEXBPABURHNGL-UHFFFAOYSA-N |

Canonical SMILES |

C(CSSCCN=C(N)N)N=C(N)N.C(=O)(O)O.C(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.